1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-
1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-
Brand Name:
Vulcanchem
CAS No.:
143759-58-4
VCID:
VC21110434
InChI:
InChI=1S/C26H31N3O/c30-25(20-27-24-14-8-3-9-15-24)21-28-16-18-29(19-17-28)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25-27,30H,16-21H2
SMILES:
C1CN(CCN1CC(CNC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula:
C26H31N3O
Molecular Weight:
401.5 g/mol
1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-
CAS No.: 143759-58-4
Cat. No.: VC21110434
Molecular Formula: C26H31N3O
Molecular Weight: 401.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143759-58-4 |
|---|---|
| Molecular Formula | C26H31N3O |
| Molecular Weight | 401.5 g/mol |
| IUPAC Name | 1-anilino-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol |
| Standard InChI | InChI=1S/C26H31N3O/c30-25(20-27-24-14-8-3-9-15-24)21-28-16-18-29(19-17-28)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25-27,30H,16-21H2 |
| Standard InChI Key | JPMXKXYHYAKGCD-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC(CNC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCN1CC(CNC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator